molecular formula C14H18N2O4S B11834695 5-(2-methylsulfamoylethyl)-1H-indole-2-carboxylic acid ethyl ester

5-(2-methylsulfamoylethyl)-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B11834695
M. Wt: 310.37 g/mol
InChI Key: XVWFFHBGXRRWHN-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with an ethyl ester group at the 2-position and a methylsulfamoyl ethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C14H18N2O4S/c1-3-20-14(17)13-9-11-8-10(4-5-12(11)16-13)6-7-21(18,19)15-2/h4-5,8-9,15-16H,3,6-7H2,1-2H3

InChI Key

XVWFFHBGXRRWHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)CCS(=O)(=O)NC

Origin of Product

United States

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